FK 888 was developed as a part of research into neurokinin receptor antagonists, particularly targeting the tachykinin family of neuropeptides. It has been identified as a potent antagonist of substance P, a neuropeptide involved in pain transmission and inflammatory responses. The compound has a CAS number of 138449-07-7 and is recognized for its selectivity, displaying a Ki value of 0.69 nM for the human NK1 receptor, with a significant selectivity ratio (320-fold) over the rat NK1 receptor .
The synthesis of FK 888 involves several key steps typically associated with peptide synthesis. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as temperature, reaction time, and pH are critical throughout these steps to ensure high yield and purity.
FK 888's molecular structure can be characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure includes:
The detailed structural analysis often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.
FK 888 participates in several chemical reactions primarily related to its interactions with biological receptors:
The kinetics of these reactions can be assessed using various biochemical assays to determine parameters such as dissociation constants and reaction rates.
The mechanism of action of FK 888 centers on its role as an antagonist at the neurokinin-1 receptor:
Quantitative studies often assess changes in intracellular signaling cascades upon administration of FK 888 compared to controls.
FK 888 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions.
FK 888 has potential applications across various fields:
Ongoing research continues to evaluate FK 888's efficacy in clinical settings, aiming to establish comprehensive therapeutic profiles.
FK 888 (N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-methyl-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide) is a dipeptide-based antagonist that binds competitively to tachykinin NK1 receptors. Its mechanism involves high-affinity displacement of endogenous ligands like substance P. In radioligand binding assays using cloned human NK1 receptors expressed in Chinese hamster ovary (CHO) cells, FK 888 exhibits subnanomolar affinity (Ki ≈ 0.36 nM), confirming its potency as a competitive inhibitor [2] [3].
Structurally, FK 888 interacts with transmembrane domains V and VI of the NK1 receptor, a characteristic shared with non-peptide antagonists like CP-96,345 and RP 67,580. Chimeric receptor studies reveal that these domains form a common binding pocket for chemically diverse NK1 antagonists, explaining FK 888’s competitive inhibition despite its peptide backbone [4]. Functional assays demonstrate that FK 888 antagonizes substance P-induced phosphatidylinositol (PI) hydrolysis in CHO cells expressing human NK1 receptors, producing parallel rightward shifts in dose-response curves without intrinsic agonist activity [2] [3].
Table 1: Binding and Functional Antagonism of FK 888 at Human NK1 Receptors
Assay System | Parameter | Value | Source |
---|---|---|---|
Receptor Binding (CHO cells) | Ki | 0.36 nM | [2] |
PI Hydrolysis Inhibition | pA2 | 8.9 | [3] |
Schild Regression Slope | Slope | 0.97 | [3] |
A defining feature of FK 888 is its pronounced species selectivity. Binding affinity studies using cloned receptors reveal a 320-fold higher affinity for human NK1 receptors compared to rat NK1 receptors (Ki = 0.36 nM vs. 115 nM, respectively) [2] [3]. This divergence stems from sequence variations in transmembrane domains V and VI, particularly residues Tyr287 and Ile290 in human receptors, which are replaced by His and Val in rodents [4].
This selectivity has critical implications for preclinical research:
Table 2: Species Selectivity of FK 888 at NK1 Receptors
Receptor Source | Affinity (Ki, nM) | Fold Difference vs. Human |
---|---|---|
Human NK1 (Cloned) | 0.36 | 1 |
Rat NK1 (Cloned) | 115 | 320-fold lower |
Gerbil NK1 (Striatal) | Comparable to human | Similar |
FK 888 acts as a pure competitive antagonist of substance P (SP)-driven physiological responses. In isolated rabbit iris sphincter muscle, FK 888 (pKB = 7.1) competitively inhibits contractions induced by the selective NK1 agonist [Sar9,Met(O2)11]substance P, shifting agonist dose-response curves rightward without suppressing maximal responses [1] [5]. Schild analysis in CHO cells expressing human NK1 receptors yields a pA2 value of 8.9 and a slope near unity (0.97), confirming classic competitive inhibition [2] [3].
Key mechanistic insights include:
Comparative Antagonist Profiles at NK1 Receptors
Antagonist | Chemical Class | pA2/pKB (Human) | Species Selectivity |
---|---|---|---|
FK 888 | Dipeptide | 8.9 (pA2) | Human > Gerbil > Rat, Mouse |
FK 224 | Cyclic peptide | NK1/NK2 dual blocker | Pan-species |
CP-99,994 | Non-peptide | 8.2 (pKi) | Human > Rat |
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: